Quinoline N-oxide hydrate

Catalog No.
S705905
CAS No.
64201-64-5
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline N-oxide hydrate

CAS Number

64201-64-5

Product Name

Quinoline N-oxide hydrate

IUPAC Name

1-oxidoquinolin-1-ium;hydrate

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2

InChI Key

CUSWDTBBCIXCRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O

Quinoline N-oxide hydrate forms complexes with lanthanide chloride.

Quinoline N-oxide hydrate is the stable, crystalline form of quinoline N-oxide, a heterocyclic aromatic compound widely used as a synthetic intermediate and reagent. The N-oxide functional group activates the quinoline ring, enabling a range of transformations not readily achievable with the parent quinoline, such as regioselective C-H functionalization, nucleophilic substitution, and cycloaddition reactions. It serves as a key precursor for pharmaceuticals and agrochemicals, and its defined hydration state offers advantages in solubility and handling for applications in organic synthesis and analytical chemistry.

Research Fit

Workflow C–H functionalization precursor with traceless N-oxide directing group
Regioselectivity Enables C8- and C2-selective transformations not accessible with quinoline
Form Hydrate with defined water content for reproducible stoichiometric control

Direct substitution of Quinoline N-oxide hydrate with its anhydrous counterpart (CAS 1613-37-2) or the parent quinoline (CAS 91-22-5) can lead to significant process variability and failure. The anhydrous form is hygroscopic, complicating accurate weighing and potentially introducing uncontrolled water content into sensitive reactions. The hydrate form, with its defined stoichiometry, ensures higher reproducibility. Using parent quinoline requires an additional, often hazardous, in-house oxidation step, adding time, cost, and safety burdens. Furthermore, the N-oxide functionality fundamentally alters the electronic properties and reactivity of the quinoline ring system, making it a non-equivalent precursor for targeted C-H activation and functionalization reactions.

Substitution Risk

Target Quinoline N-oxide hydrate
Substitute Quinoline
Reactivity profile
Quinoline lacks N-oxide; control experiments yield no product in O-atom transfer and C–H activation protocols.
Regioselectivity mismatch
N-oxide directing group is required for C8/C2 selectivity; quinoline cannot achieve comparable regiocontrol.
Electronic activation
N-oxidation increases π-electron density at C2/C4/C10, critical for metal coordination and subsequent functionalization.

Enhanced Processability: Defined Hydrate Form Ensures Reproducible Stoichiometry vs. Hygroscopic Anhydrous Form

Quinoline N-oxide hydrate (CAS 64201-64-5) is supplied with a defined water content (e.g., ~20% by weight), ensuring consistent lot-to-lot stoichiometry for reactions. In contrast, the anhydrous form (CAS 1613-37-2) is hygroscopic, readily absorbing atmospheric moisture, which leads to inaccuracies in weighing and introduces an uncontrolled variable into moisture-sensitive catalytic systems. The hydrate's stability as a crystalline solid simplifies handling and storage, making it a more reliable reagent for achieving reproducible reaction outcomes.

Evidence DimensionMaterial Handling and Stoichiometric Precision
Target Compound DataStable crystalline solid with defined water content (e.g., ~20%)
Comparator Or BaselineAnhydrous Quinoline N-oxide: Hygroscopic, leading to variable water content and inaccurate weighing
Quantified DifferenceNot applicable (Qualitative but critical process parameter)
ConditionsStandard laboratory weighing and handling procedures

For stoichiometric-sensitive reactions, particularly in catalysis, the hydrate form provides superior reproducibility and reliability over the hygroscopic anhydrous alternative.

Reactivity vs quinoline
Class-level
Quinoline N-oxide: broad scope (alkenylation, arylation, amination, etc.)
Quinoline: zero product in control O-atom transfer reactions
N-oxide moiety enables reactivity unattainable with parent quinoline
Control experiments confirm product formation only with N-oxide

Superior Precursor for Regioselective C-H Functionalization: Enabling C8 Arylation Inaccessible to Simpler N-Oxides

Quinoline N-oxide is a highly effective precursor for palladium-catalyzed C-H functionalization, offering unique regioselectivity. While many Pd-catalyzed reactions on quinoline N-oxides are C2-selective, specific conditions using quinoline N-oxide as the substrate enable a highly selective C8 arylation, affording yields up to 82%. This C8 selectivity is not reported for simpler heterocyclic N-oxides like pyridine N-oxide under similar catalytic systems, which typically undergo C2 functionalization. The N-oxide group acts as a powerful directing group, activating C-H bonds that are unreactive in the parent quinoline.

Evidence DimensionReaction Yield in C8-Selective Arylation
Target Compound DataUp to 82% yield for C8-phenylation of quinoline N-oxide
Comparator Or BaselinePyridine N-oxide: Undergoes C2-arylation; C8 position does not exist. Parent Quinoline: C-H bonds are less activated and do not yield the same products without the N-oxide directing group.
Quantified DifferenceQualitatively different regioselectivity (C8 vs C2); High quantitative yield (82%) for the unique C8 product.
ConditionsPd(OAc)2 catalyst, Ag3PO4 oxidant, in CD3COOD/D2O at 120 °C

This compound is the specific procurement choice for accessing C8-functionalized quinolines, a structural motif unavailable through direct functionalization of quinoline or by using simpler N-oxide analogues.

13C shielding pattern
Substantial shielding at C2, C4, C8, C10; mechanism differs by position (π-electron vs σ-electron density changes)
Explains regioselective directing effects and electronic restructuring
DFT calculations validated against experimental 13C NMR in CDCl3

Effective Oxidant in Ligand-Free Catalysis: Enables High-Yield Alkenylation by Regenerating Pd(II) Catalyst

In palladium-catalyzed C-H alkenylation reactions, quinoline N-oxide functions as both the substrate and an internal oxidant, eliminating the need for external, often wasteful, oxidants. In a ligand-free system with Pd(OAc)2, the reaction of quinoline N-oxide with ethyl acrylate produced the 2-alkenylated quinoline in 86% yield. The N-oxide group oxidizes the Pd(0) intermediate back to the active Pd(II) catalyst, a role that cannot be fulfilled by the parent quinoline. This dual function is not observed with substrates that lack the N-oxide moiety, which would require an external oxidant, complicating the reaction setup and purification.

Evidence DimensionIsolated Yield in Oxidant-Free Alkenylation
Target Compound Data86% yield
Comparator Or BaselineParent Quinoline: Would require an external oxidant, reaction would not proceed under these specific conditions.
Quantified DifferenceEnables reaction with 86% yield vs. 0% yield under oxidant-free conditions.
ConditionsPd(OAc)2 (5 mol%), 1-methyl-2-pyrrolidinone (NMP) solvent, 110 °C, 20 h

For process efficiency and green chemistry initiatives, this compound allows for a more atom-economical and streamlined synthesis of 2-alkenylated quinolines by avoiding external oxidants.

C8 alkenylation selectivity
Class-level
Exclusive C8-selectivity under Rh(I) catalysis
Quinoline: no C8-selective alkenylation achievable
Supports late-stage C8 diversification of quinoline pharmacophores
N-oxide removable via reductive treatment post-functionalization

Photochemical Reactivity: Precursor for 2-Quinolinone Derivatives via Light-Induced Isomerization

Quinoline N-oxide serves as a specific precursor for the synthesis of quinolin-2(1H)-one derivatives through a light-induced, zinc-catalyzed isomerization reaction, achieving high yields. This photochemical rearrangement proceeds through an intramolecular pathway with 100% atom economy. The parent quinoline does not undergo this transformation. While other substituted quinoline N-oxides also react, the unsubstituted version provides a key benchmark. For example, the photolysis of 3-phenylquinoline N-oxide results in a near-quantitative rearrangement to 3-phenylcarbostyril (a 2-quinolinone derivative).

Evidence DimensionReaction Type and Atom Economy
Target Compound DataUndergoes efficient light-induced isomerization to 2-quinolinones with 100% atom economy.
Comparator Or BaselineParent Quinoline: Photochemically inert under these conditions and does not yield 2-quinolinones.
Quantified DifferenceEnables a specific, high-yield synthetic route unavailable to the parent compound.
ConditionsVisible light irradiation, Zn catalyst

This compound is essential for researchers utilizing modern photochemical methods to access the valuable 2-quinolinone scaffold in a clean, atom-economical process.

UV absorbance shift
Bathochromic shift in nonpolar solvents; hypsochromic with increasing solvent polarity
Rapid analytical QC check to confirm N-oxide integrity
Absorption nearly identical to quinoline in strong acid
Metabolic pathway
Class-level
Minor N-oxide metabolite vs major 5,6-dihydrodiol pathway (rat liver homogenate)
Informs toxicological risk context for synthetic intermediate selection
Major dihydrodiol pathway linked to hepatocarcinogenicity of quinoline

Precursor for C8-Substituted Quinolines in Medicinal Chemistry and Ligand Design

As demonstrated in palladium-catalyzed C-H arylation, Quinoline N-oxide is the specific starting material for synthesizing 8-arylquinolines, which are key structural motifs in chiral ligands and bioactive molecules. The unique directing effect of the N-oxide group enables access to this isomer with high selectivity and yields up to 82%.

Reagent in Oxidant-Free C-H Alkenylation for Process-Scale Synthesis

In manufacturing workflows aiming to reduce waste and simplify processes, Quinoline N-oxide's dual role as a reactant and internal oxidant is highly advantageous. It enables the synthesis of 2-alkenylated quinolines in high yield (e.g., 86%) without requiring external oxidants, streamlining the reaction and subsequent purification steps.

Starting Material for Photochemical Synthesis of 2-Quinolinone Scaffolds

For synthetic strategies leveraging green and photochemical methods, Quinoline N-oxide is the direct precursor to 2-quinolinone derivatives. This light-induced isomerization is atom-economical and efficient, providing a modern alternative to classical multi-step syntheses for this important heterocyclic core.

Reproducible Reagent for Stoichiometrically Controlled Reactions

In any application where precise molar ratios are critical, such as in quantitative analytical methods or the development of catalytic cycles, the hydrate form is the appropriate choice. Its stable, non-hygroscopic crystalline nature ensures accurate weighing and consistent performance, unlike the variable anhydrous form.

Application Fit

Application
Selection Property
Validation Focus
C8-selective C–H functionalization
C8 regioselectivity via N-oxide directing group
Post-functionalization N-oxide removal and product structure confirmation
2-aminoquinoline synthesis
C2 amination under mild catalytic conditions
2-aminoquinoline identity verification (NMR, MS)
Traceless directing group synthesis
Metal-catalyzed traceless C–C/C–X bond formation
Final product purity after N-oxide cleavage

Other CAS

64201-64-5

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